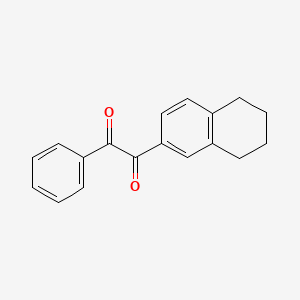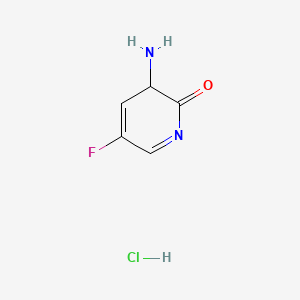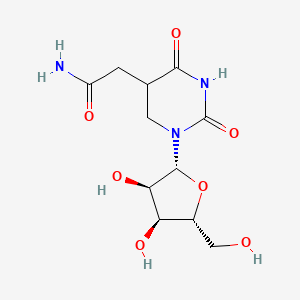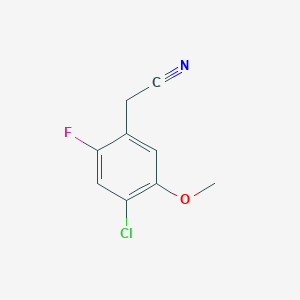![molecular formula C24H22BrNO4 B12334685 Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide: is a complex organic compound with the molecular formula C24H22BrNO4 and a molecular weight of 468.30 g/mol . This compound is characterized by its unique structure, which includes a pyridinium ring, a dimethoxyindanone moiety, and a phenylmethyl group, all linked together by a carbonyl bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide typically involves the following steps :
Starting Materials: The synthesis begins with 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde.
Reaction Conditions: These starting materials are reacted in the presence of a suitable solvent, such as demineralized water, and under controlled temperature conditions.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-2,3-dihydro-1H-inden-1-one.
Final Product: The intermediate is then further reacted with benzyl bromide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet industrial standards.
化学反応の分析
Types of Reactions
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s pyridinium ring can interact with nucleic acids and proteins, potentially affecting their function and activity. Additionally, the carbonyl and dimethoxyindanone moieties may participate in various biochemical reactions, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, chloride
- Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, iodide
Uniqueness
The uniqueness of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different reactivity and interaction profiles, making it suitable for specific applications.
特性
分子式 |
C24H22BrNO4 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC名 |
2-(1-benzylpyridin-1-ium-4-carbonyl)-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide |
InChI |
InChI=1S/C24H22NO4.BrH/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16;/h3-11,13-14,20H,12,15H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PAPXSYDJDGDTES-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


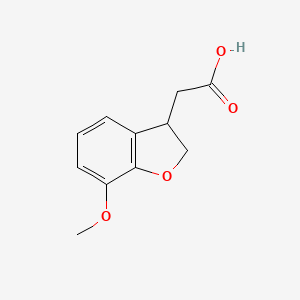

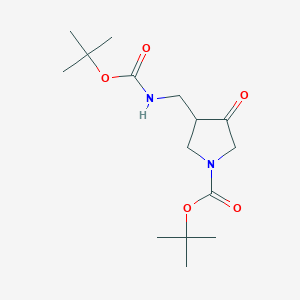
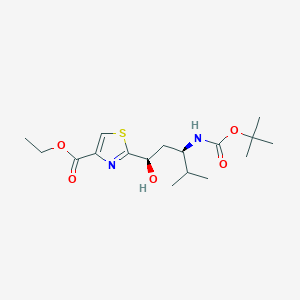
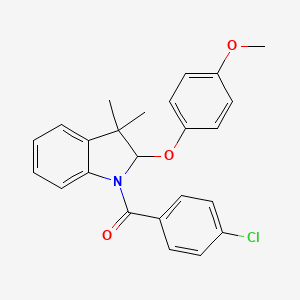
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B12334647.png)
![[4,5-Dihydroxy-6-(hydroxymethyl)-10-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate](/img/structure/B12334656.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
